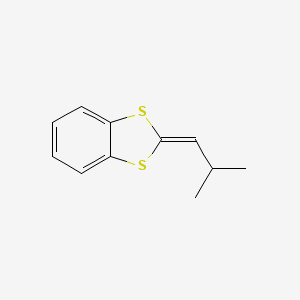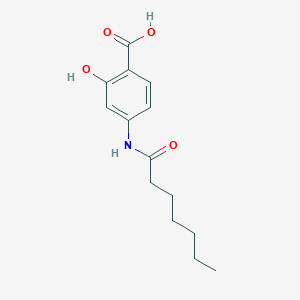
rubidium;thallium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium and thallium are two elements that form a unique compound with interesting properties and applications. Rubidium is an alkali metal with the atomic number 37, known for its high reactivity and softness . Thallium, on the other hand, is a post-transition metal with the atomic number 81, known for its toxicity and use in various industrial applications . The combination of rubidium and thallium results in a compound that exhibits characteristics of both elements, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of rubidium and thallium compounds typically involves direct reactions between the metals and halogens. For example, rubidium can react with chlorine gas to form rubidium chloride, while thallium can react with bromine to form thallium bromide . These reactions are highly exothermic and require controlled conditions to prevent explosions.
Industrial Production Methods: Industrial production of rubidium and thallium compounds often involves solvent extraction and ion exchange methods. These methods are used to separate rubidium and thallium from brine or mineral sources . The separation process is relatively simple and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Rubidium and thallium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. Rubidium reacts vigorously with water to form rubidium hydroxide and hydrogen gas . Thallium, on the other hand, can form both monovalent and trivalent compounds, reacting with oxygen to form thallium oxide .
Common Reagents and Conditions: Common reagents used in reactions involving rubidium and thallium include halogens (chlorine, bromine, iodine), acids, and bases. These reactions typically occur under controlled conditions to prevent violent reactions and ensure the formation of desired products .
Major Products Formed: The major products formed from reactions involving rubidium and thallium include rubidium chloride, rubidium hydroxide, thallium oxide, and thallium bromide . These compounds have various applications in scientific research and industry.
科学的研究の応用
Rubidium and thallium compounds have numerous applications in scientific research. Rubidium is used in atomic clocks, Bose-Einstein condensates, and quantum computing due to its unique atomic properties . Thallium compounds are used in cardiovascular imaging to detect heart diseases and in cancer detection . Additionally, rubidium and thallium compounds are used in the separation of other elements from brine, making them valuable in industrial processes .
作用機序
The mechanism of action of rubidium and thallium compounds involves their interaction with various molecular targets and pathways. Rubidium ions can replace potassium ions in biological systems, affecting cellular processes and signaling pathways . Thallium ions, due to their similarity to potassium ions, can interfere with potassium-regulated homeostasis, leading to toxicity and disruption of cellular functions .
類似化合物との比較
Rubidium and thallium compounds are similar to other alkali and post-transition metal compounds. For example, rubidium chloride is similar to potassium chloride in terms of its chemical properties and reactivity . Thallium compounds, such as thallium bromide, are similar to lead and mercury compounds in terms of their toxicity and industrial applications . the unique combination of rubidium and thallium results in compounds with distinct properties and applications, making them valuable in various fields of research and industry.
Conclusion
Rubidium and thallium compounds are fascinating due to their unique properties and wide range of applications. From their preparation methods to their chemical reactions and scientific research applications, these compounds play a crucial role in advancing our understanding of chemistry and developing new technologies. Their mechanisms of action and comparison with similar compounds further highlight their significance in both scientific research and industrial applications.
特性
CAS番号 |
111116-65-5 |
|---|---|
分子式 |
RbTl |
分子量 |
289.851 g/mol |
IUPAC名 |
rubidium;thallium |
InChI |
InChI=1S/Rb.Tl |
InChIキー |
PYHMVNGEWKOASL-UHFFFAOYSA-N |
正規SMILES |
[Rb].[Tl] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
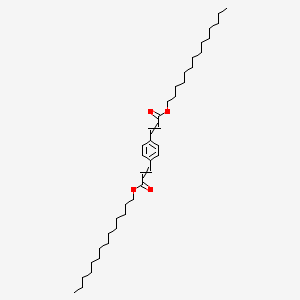
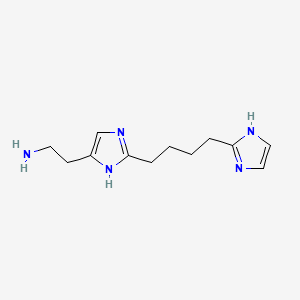
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

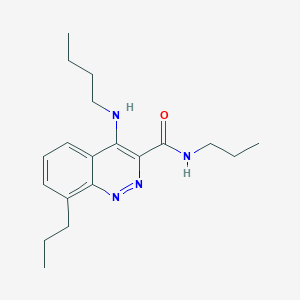
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)
